molecular formula C11H17NO2 B033538 1-(3,4-Dimethoxyphenyl)propan-1-amine CAS No. 101589-21-3

1-(3,4-Dimethoxyphenyl)propan-1-amine

Cat. No. B033538
CAS RN: 101589-21-3
M. Wt: 195.26 g/mol
InChI Key: GOYNRRVQKKZYOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to "1-(3,4-Dimethoxyphenyl)propan-1-amine" often involves complex chemical reactions, including N-acylation and Bischler-Napieralski ring closure, to produce specific aralkylated tetrahydro-2-benzazepines from 3-(3,4-Dimethoxyphenyl)-propylamine (Berney & Jauner, 1976).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's properties and behavior in chemical reactions. Techniques such as single-crystal X-ray diffraction are employed to elucidate the crystalline structures of related compounds, providing insights into their molecular geometries and intermolecular interactions (Jebas et al., 2013).

Chemical Reactions and Properties

"1-(3,4-Dimethoxyphenyl)propan-1-amine" and its derivatives undergo various chemical reactions, contributing to their wide range of applications. These reactions include the formation of Schiff bases, which are essential in synthesizing ligands for coordination chemistry (Hayvalı et al., 2010).

Physical Properties Analysis

The physical properties of "1-(3,4-Dimethoxyphenyl)propan-1-amine" derivatives, such as solubility, melting point, and crystalline structure, are investigated to understand their behavior in different environments and their suitability for various applications. Techniques like FTIR, NMR, and X-ray diffraction are utilized for these analyses.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are studied to explore the potential uses of "1-(3,4-Dimethoxyphenyl)propan-1-amine" in synthetic chemistry and drug design. Investigations into its derivatives' docking simulations and density functional studies provide valuable information on their interaction mechanisms at the molecular level (Khamees et al., 2018).

Scientific Research Applications

Crystallographic Studies

  • Asiri, Al-Youbi, Faidallah, and Ng (2011) detailed the crystal structure of a co-crystal involving 1-(3,4-Dimethoxyphenyl)propan-1-amine derivatives, highlighting the geometric orientations and hydrogen bonding that contribute to its helical chain structure in the crystal (Asiri et al., 2011).

Synthetic Chemistry Applications

  • Jin, Graybill, Wang, Davis, and Moore (2001) reported on the synthesis of 4-Formyl-3,5-dimethoxyphenol, a precursor for the BAL family of linkers used in solid-phase synthesis, demonstrating the compound's versatility in peptide and non-peptide synthesis (Jin et al., 2001).

Pharmacological Research

  • Milusheva et al. (2022) investigated the biological activities of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides as isoquinoline precursors with smooth muscle relaxant activity, finding potential for cognitive function improvement in rats (Milusheva et al., 2022).

Antimicrobial and Anti-Inflammatory Properties

  • Keche, Hatnapure, Tale, Rodge, and Kamble (2012) synthesized novel derivatives of 1-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole showing promising anti-inflammatory and antimicrobial activities (Keche et al., 2012).

Material Science and Catalysis

  • Jiang, Dong, Qiu, Chen, Wu, and Jiang (2020) discovered a new ligand for copper-catalyzed amination of aryl halides to primary (hetero)aryl amines, showcasing the compound's efficiency and potential in material science and catalysis (Jiang et al., 2020).

Safety And Hazards

The compound is associated with certain hazards. The safety information pictograms associated with the compound are GHS05 and GHS07 . The hazard statements include H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYNRRVQKKZYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588051
Record name 1-(3,4-Dimethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)propan-1-amine

CAS RN

101589-21-3
Record name 1-(3,4-Dimethoxyphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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